molecular formula C19H16N4O2S B14106759 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No.: B14106759
M. Wt: 364.4 g/mol
InChI Key: BLIDEKIMTFPWPM-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a complex organic compound that features an indole moiety linked to a quinazolinone derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Moiety: Starting from an appropriate indole precursor, such as indole-3-carboxaldehyde, which undergoes condensation reactions.

    Quinazolinone Synthesis: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the indole and quinazolinone derivatives using amide bond formation techniques, often employing reagents like carbodiimides under controlled conditions.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The indole and quinazolinone moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole or quinazolinone derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in proteins, while the quinazolinone core may inhibit enzyme activity by binding to active sites. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide: Similar structure but with a thioxo group instead of a sulfanylidene group.

    3-(1H-indol-3-yl)-N-(4-oxo-2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide: Similar structure but with an oxo group instead of a sulfanylidene group.

Uniqueness

The presence of the sulfanylidene group in 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24)

InChI Key

BLIDEKIMTFPWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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